ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
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Overview
Description
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a compound of significant interest in organic chemistry due to its unique structure, characterized by the presence of multiple functional groups including thienyl, triazole, and ester functionalities
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the formation of 4-(2-thienylcarbonyl)-1H-1,2,3-triazole. This is typically achieved through a Huisgen cycloaddition reaction, where an azide is reacted with an alkyne in the presence of a copper catalyst.
Step 2: The intermediate product is then subjected to a nucleophilic aromatic substitution reaction with ethyl 4-bromobenzoate to yield this compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up, and continuous flow reactors might be used to enhance the efficiency and yield of the product. The process involves rigorous control of reaction parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives, which might alter the thienyl ring or the triazole moiety.
Reduction: Reduction reactions, typically involving hydrogenation, can target the triazole ring, leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halides, acids, or bases depending on the desired modification.
Major Products: These reactions often lead to derivatives with modified pharmacological or physicochemical properties, enhancing their applicability in different scientific domains.
Scientific Research Applications
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has found applications across several fields:
Chemistry: Utilized in the synthesis of novel compounds for research purposes, serving as a key intermediate in developing new organic molecules.
Biology: Potentially useful in biological assays to study enzyme interactions or cellular responses due to its structural complexity.
Medicine: Investigated for its potential as a pharmacological agent, particularly in designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Employed in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The compound's mechanism of action largely depends on its application. In medicinal chemistry, for instance, the thienyl and triazole rings may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal specific binding interactions and pathways involved.
Comparison with Similar Compounds
Methyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-furanylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]methanecarboxylate
Uniqueness: The specific placement of the ester and triazole groups in this compound confers distinct reactivity and interaction potential, making it a versatile and valuable compound for various scientific endeavors.
Biological Activity
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate (CAS: 477847-86-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H13N3O3S
- Molecular Weight : 327.36 g/mol
- Structure : The compound features a thienylcarbonyl group linked to a triazole moiety, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains. A study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Properties
The compound's structural features suggest possible anticancer activity. Triazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may target cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of these enzymes can lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatment.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Antimicrobial Efficacy Study | Evaluation of antibacterial properties | Demonstrated significant inhibition of bacterial growth against multiple strains. |
Cancer Cell Line Study | Assessment of anticancer activity | Induced apoptosis in breast and lung cancer cell lines; IC50 values indicated potent activity. |
Enzyme Inhibition Assay | Investigation of CDK inhibition | Showed promising results in inhibiting CDK activity, suggesting potential for targeted cancer therapy. |
Properties
IUPAC Name |
ethyl 4-[4-(thiophene-2-carbonyl)triazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-7-12(8-6-11)19-10-13(17-18-19)15(20)14-4-3-9-23-14/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNIPZIWYUIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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